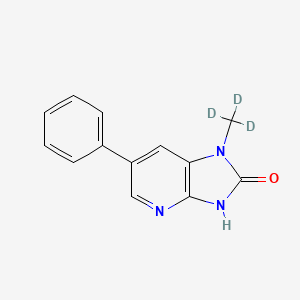

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3

Description

¹H NMR Analysis

¹³C NMR Analysis

High-Resolution Mass Spectrometry (HRMS)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Figure 1: FT-IR spectrum highlighting C-D stretches

[FT-IR Spectrum]

- Region 2100–2200 cm⁻¹: Peaks at 2120 (C-D asymmetric) and 2185 cm⁻¹ (C-D symmetric).

- Region 3200–3400 cm⁻¹: O-H stretching.

Properties

IUPAC Name |

6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYMCBRGMDRAPX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662004 | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-48-5 | |

| Record name | 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Groebke-Blackburn-Bienayme Multicomponent Reaction (GBBR)

The Groebke-Blackburn-Bienayme reaction is a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. This one-pot, three-component reaction condenses a 2-aminopyridine, an aldehyde, and an isonitrile to form the heterocyclic core. For the target compound, the deuterated methyl group is introduced via a deuterated isonitrile or deuterated methyl-containing aldehyde.

Example Protocol

-

Reactants :

-

6-Amino-2-phenylpyridine (1.0 equiv)

-

Benzaldehyde derivative with a deuterated methyl group (1.0 equiv)

-

tert-Butyl isocyanide (1.0 equiv)

-

-

Workup : Filtration and washing with hexanes yield the imidazopyridine intermediate.

This method achieves moderate yields (50–70%) and is scalable for deuterated analogs.

Mitsunobu Reaction for Hydroxyl Group Introduction

The Mitsunobu reaction facilitates the introduction of hydroxyl groups at specific positions. For 2-hydroxy derivatives, phthalimide-protected intermediates are synthesized first, followed by deprotection.

Key Steps :

-

Protection : React 2-aminopyridine with phthalimide under Mitsunobu conditions (DIAD, PPh₃).

-

Deprotection : Hydrazine hydrate in dichloromethane removes the phthalimide group, yielding the free hydroxyl derivative.

Detailed Preparation Methods

Stepwise Synthesis Using Deuterated Reagents

The deuterated methyl group is introduced early in the synthesis to ensure isotopic purity. A representative pathway involves:

-

Deuterated Methylation :

-

Purification :

Microwave-Assisted Deprotection and Purification

Microwave irradiation accelerates deprotection steps, reducing reaction times from hours to minutes:

-

Deprotection of Methyl Esters : NaOH (2M) in MeOH, 100°C, 4 hours under microwave conditions.

-

Acidification : HCl (2N) precipitates the product, which is filtered and washed.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

-

Cu(I) Catalysis : Accelerates azide-alkyne cycloadditions in functionalized derivatives.

-

Microwave Assistance : Reduces deprotection time by 75% compared to conventional heating.

Characterization and Analytical Techniques

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

HPLC Purity : >98% purity achieved via reverse-phase C18 chromatography.

Applications in Organic Synthesis

The deuterated compound is primarily used as:

Chemical Reactions Analysis

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H11N3O (with deuterium substitution)

- Molecular Weight : Approximately 228.26 g/mol

- CAS Number : 1020719-48-5

This compound is a derivative of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is known for its mutagenic properties. The hydroxyl group at position 2 enhances its reactivity and biological interactions.

Carcinogenicity Studies

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is primarily studied for its role as a metabolite of PhIP, a known carcinogen found in cooked meats. Research indicates that this compound can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis.

Case Study : A study demonstrated altered tissue distribution of PhIP-DNA adducts in transgenic mice expressing human sulfotransferases, providing insights into how human metabolism affects the carcinogenic potential of dietary compounds .

Organic Synthesis

In addition to its role in cancer research, this compound is useful in organic synthesis as a building block for developing new pharmaceuticals and chemical probes.

Applications in Synthesis :

- Utilized in synthesizing other heterocyclic compounds.

- Acts as a precursor for creating new derivatives with potential therapeutic effects .

Biochemical Analysis

The compound's biochemical pathways involve extensive metabolism leading to both activation and detoxification products. Understanding these pathways is crucial for assessing the risk associated with dietary exposure to PhIP.

Table 1: Metabolic Pathways of this compound

| Metabolite | Enzyme | Action |

|---|---|---|

| N2-OH-PhIP | CYP1B1 | Mutagenic activation |

| 4'-OH-PhIP | CYP1A2 | Detoxification |

| 2-OH-PhIP | Unknown | Mutagenic potential |

Safety Profile

Research indicates that this compound is a confirmed carcinogen based on experimental data. Its safety profile necessitates careful handling and thorough investigation before any practical applications are considered .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves its metabolic activation to reactive intermediates that can form DNA adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-PhIP, which is further activated by acetyltransferases or sulfotransferases to form DNA-binding species .

Comparison with Similar Compounds

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is unique due to its deuterium labeling, which makes it useful for tracing metabolic pathways and studying the kinetics of PhIP metabolism. Similar compounds include:

2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP): The parent compound, known for its mutagenic and carcinogenic properties.

N-Hydroxy-PhIP: A metabolite of PhIP that is involved in the formation of DNA adducts.

5-Hydroxy-PhIP: Another metabolite formed during the metabolic activation of PhIP.

Biological Activity

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 (also known as PhIP-d3) is a deuterated derivative of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which has been extensively studied for its biological activities, particularly its carcinogenic potential. This article reviews the biological activity of PhIP-d3, emphasizing its mechanisms of action, metabolic pathways, and implications in cancer research.

- Molecular Formula : C13H11N3O

- Molecular Weight : 228.26 g/mol

- CAS Number : 1020719-48-5

- IUPAC Name : 6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-ol

Carcinogenicity

PhIP and its derivatives are known to be potent carcinogens. Studies have shown that PhIP is activated in vivo through metabolic processes involving cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. Specifically, PhIP undergoes N-hydroxylation followed by esterification, resulting in DNA adduct formation that is linked to tumorigenesis in various animal models .

Metabolic Pathways

The metabolism of PhIP involves several key enzymes:

- Cytochrome P450 Enzymes : These enzymes catalyze the N-hydroxylation of PhIP, which is a critical step in its activation.

- N-acetyltransferases (NATs) : These enzymes play a role in detoxifying the activated metabolites.

- Glutathione S-transferases (GSTs) : GSTs are involved in conjugating the reactive metabolites with glutathione, facilitating their excretion .

The following table summarizes the metabolic pathways of PhIP:

| Metabolic Step | Enzyme Class | Product |

|---|---|---|

| N-hydroxylation | Cytochrome P450 | N-hydroxy PhIP |

| Acetylation | N-acetyltransferases | Acetylated metabolites |

| Conjugation | Glutathione S-transferases | Glutathione conjugates |

Study on Rodent Models

A pivotal study demonstrated that rodents exposed to PhIP developed tumors in various organs, including the mammary gland and colon. The study highlighted that the incidence of tumors was significantly correlated with the levels of DNA adducts formed by PhIP metabolites .

Human Relevance

Research indicates that dietary intake of well-cooked meats containing PhIP may increase cancer risk in humans. Epidemiological studies have suggested a link between high consumption of grilled or fried meats and increased incidence of colorectal cancer .

Implications for Cancer Research

The biological activity of PhIP-d3 is critical for understanding its role as a model compound in cancer research. Its deuterated form allows for improved tracking and quantification in biological studies using mass spectrometry. This can enhance our understanding of how dietary carcinogens contribute to cancer risk and inform strategies for cancer prevention .

Q & A

Q. What are the key synthetic pathways for 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3, and how does deuterium labeling influence reaction conditions?

The synthesis of deuterated analogs like PhIP-d3 typically involves isotopic substitution during precursor formation. For non-deuterated PhIP, methods include Hantzsch-like reactions using aldehydes, ammonium bicarbonate, and methyl acetoacetate under reflux conditions . Deuterium incorporation may require deuterated reagents (e.g., D₂O or deuterated ammonia) or post-synthetic isotopic exchange. Reaction conditions must minimize proton-deuterium exchange to preserve isotopic integrity. Computational DFT studies can optimize reaction pathways and predict isotopic effects on intermediates .

Q. How can researchers detect and quantify this compound in complex biological matrices?

Isotope dilution mass spectrometry (IDMS) is the gold standard. LC-MS/MS with deuterated internal standards (e.g., PhIP-d3) compensates for matrix effects and ionization variability. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges, followed by gradient elution using acetonitrile/water with 0.1% formic acid. Validation parameters (LOQ: ~0.1 ng/mL) ensure reproducibility in tissues or fluids .

Q. What role do ammonia and formaldehyde play in the formation of imidazo[4,5-b]pyridine derivatives like PhIP-d3?

Ammonia and formaldehyde act as critical nitrogen and carbon donors. In model systems, ammonia facilitates cyclization, while formaldehyde participates in Strecker degradation, generating phenylacetaldehyde—a precursor for the phenylimidazo moiety. Deuterated analogs may exhibit kinetic isotope effects (KIEs) during these steps, altering reaction rates .

Advanced Research Questions

Q. How do isotopic substitutions (e.g., deuterium) in PhIP-d3 influence its mutagenic adduct formation with DNA?

Deuterium at the 1-methyl position may reduce metabolic activation by cytochrome P450 enzymes, slowing the formation of N-hydroxylated intermediates. This delays DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-PhIP), which can be quantified via ³²P-postlabeling or accelerator mass spectrometry. Comparative studies with non-deuterated PhIP reveal isotopic effects on adduct stability and repair mechanisms .

Q. What computational approaches are suitable for modeling isotopic effects in PhIP-d3 on its chemical reactivity?

Density Functional Theory (DFT) studies using B3LYP/6-31G(d) basis sets can predict vibrational frequencies and electronic environments altered by deuterium. For example, deuterium substitution at the hydroxyl group may strengthen hydrogen bonding, affecting solubility and interaction with biomolecules. Molecular dynamics simulations further elucidate isotopic impacts on binding affinities to DNA or enzymes .

Q. How can researchers resolve contradictions in PhIP-d3 formation pathways across different model systems?

Discrepancies arise from variable precursor concentrations (e.g., phenylacetaldehyde vs. formaldehyde) or pH-dependent reaction kinetics. A tiered experimental design is recommended:

Q. What methodological frameworks support the integration of PhIP-d3 in carcinogenicity studies?

Align with the quadripolar model:

- Theoretical pole: Link to the "genotoxic vs. epigenetic" carcinogenesis theory.

- Epistemological pole: Use case-control or cohort studies to correlate adduct levels with tumor incidence.

- Technical pole: Employ high-resolution mass spectrometry for adduct quantification.

- Morphological pole: Validate findings across in vitro (e.g., HepG2 cells) and in vivo (rodent) models .

Methodological Notes

- Experimental Design: For isotopic studies, use embedded designs combining quantitative LC-MS data (primary question) with qualitative pathway analysis (secondary question) .

- Data Contradictions: Apply Bruyne’s quadripolar framework to reconcile mechanistic disparities through iterative hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.